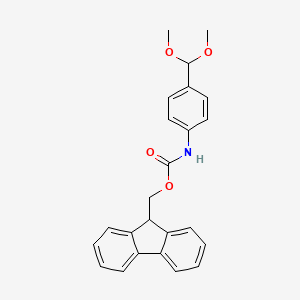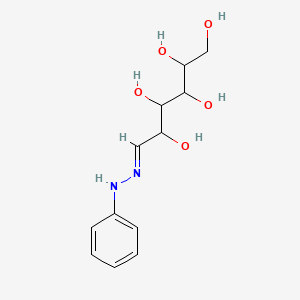amine](/img/structure/B12108302.png)
[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophényl)-2,2,2-trifluoroéthylamine : est un composé organique caractérisé par la présence d’un groupe trifluorométhyle, d’un groupe chlorophényle et d’un groupe méthylamine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 1-(4-chlorophényl)-2,2,2-trifluoroéthylamine implique généralement la réaction du 4-chlorobenzaldéhyde avec l’acide trifluoroacétique et la méthylamine dans des conditions contrôlées. La réaction se déroule en plusieurs étapes, notamment la condensation, la réduction et l’amination, pour produire le produit souhaité.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des voies de réaction similaires, mais optimisées pour des rendements et une efficacité plus élevés. Cela implique souvent l’utilisation de catalyseurs et de techniques de purification avancées pour garantir la pureté et la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le composé peut subir des réactions d’oxydation, impliquant généralement le groupe chlorophényle.
Réduction : Les réactions de réduction peuvent cibler le groupe trifluorométhyle, le convertissant potentiellement en un groupe difluorométhyle ou monofluorométhyle.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe chlorophényle.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) peuvent faciliter les réactions de substitution.
Produits majeurs :
Oxydation : Les produits peuvent inclure des dérivés de l’acide chlorobenzoïque.
Réduction : Les produits peuvent inclure des amines partiellement fluorées.
Substitution : Les produits peuvent inclure divers dérivés chlorophénylés substitués.
Applications de la recherche scientifique
Chimie :
- Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
- Employé dans le développement de nouveaux catalyseurs et réactifs.
Biologie :
- Investigé pour son potentiel en tant que composé bioactif dans la recherche pharmaceutique.
- Étudié pour ses interactions avec les macromolécules biologiques.
Médecine :
- Exploré pour ses applications thérapeutiques potentielles, notamment en tant qu’intermédiaire dans la synthèse de médicaments.
- Évalué pour ses propriétés pharmacologiques et son potentiel en tant que composé d’amorçage dans la découverte de médicaments.
Industrie :
- Utilisé dans la production de produits chimiques et de matériaux spécialisés.
- Appliqué dans le développement de produits agrochimiques et autres produits industriels.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and reagents.
Biology:
- Investigated for its potential as a bioactive compound in pharmaceutical research.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
- Evaluated for its pharmacological properties and potential as a lead compound in drug discovery.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of agrochemicals and other industrial products.
Mécanisme D'action
Le mécanisme d’action de la 1-(4-chlorophényl)-2,2,2-trifluoroéthylamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe trifluorométhyle peut améliorer l’affinité de liaison et la sélectivité du composé, tandis que le groupe chlorophényle peut moduler ses propriétés électroniques. Ces interactions peuvent conduire à divers effets biologiques, selon la cible et la voie spécifiques impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires :
[1-(4-chlorophényl)-2,2,2-trifluoroéthyl]amine : Elle ne possède pas le groupe méthyle, ce qui peut affecter sa réactivité et son activité biologique.
[1-(4-chlorophényl)-2,2,2-trifluoroéthyl]amine : Elle contient un groupe éthyle au lieu d’un groupe méthyle, ce qui peut influencer ses propriétés physiques et chimiques.
[1-(4-chlorophényl)-2,2,2-trifluoroéthyl]amine : Elle contient deux groupes méthyles, ce qui peut modifier ses caractéristiques stériques et électroniques.
Unicité : La présence du groupe trifluorométhyle dans la 1-(4-chlorophényl)-2,2,2-trifluoroéthylamine confère des propriétés uniques, telles qu’une lipophilie et une stabilité métabolique accrues.
Propriétés
Formule moléculaire |
C9H9ClF3N |
|---|---|
Poids moléculaire |
223.62 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2,2,2-trifluoro-N-methylethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-14-8(9(11,12)13)6-2-4-7(10)5-3-6/h2-5,8,14H,1H3 |
Clé InChI |
GRHXLLLWHUQZIF-UHFFFAOYSA-N |
SMILES canonique |
CNC(C1=CC=C(C=C1)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)


![7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester](/img/structure/B12108281.png)
